molecular formula C20H36O6 B12777226 972Pnj6nhn CAS No. 62623-98-7

972Pnj6nhn

Cat. No.: B12777226
CAS No.: 62623-98-7
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-MUGJNUQGSA-N
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Description

The compound 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to by its identifier 972Pnj6nhn ) is a complex organic molecule with the molecular formula C20H36O6 . It is characterized by its unique structure, which includes multiple cyclohexane rings and ether linkages. This compound is known for its stereochemistry, having four defined stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the ether linkages. The reaction conditions must be carefully monitored to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process would include the purification of the final product through techniques such as distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.

    Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and stereochemistry.

    Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets through its ether linkages and cyclohexane rings. These interactions can influence various biochemical pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share similar ether linkages but differ in ring size and structure.

    Cyclodextrins: These cyclic oligosaccharides have similar cyclic structures but are composed of glucose units.

Uniqueness

What sets 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane apart is its combination of cyclohexane rings and ether linkages, providing unique stereochemical properties and reactivity that are not found in other similar compounds.

Properties

62623-98-7

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,9S,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18-,19-,20-/m0/s1

InChI Key

BBGKDYHZQOSNMU-MUGJNUQGSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)OCCOCCO[C@H]3CCCC[C@@H]3OCCOCCO2

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Origin of Product

United States

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